N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE

medicinal chemistry structure-property relationships isomer differentiation

Researchers completing SAR matrices for halophenyl furan acrylamides need the meta-chloro positional isomer for direct comparison, yet sourcing this specific congener is challenging. This compound fills that gap as the 3-chlorophenyl-4-acetamidophenyl variant. • Structurally related 5-(3-chlorophenyl)furan-2-carboxamide (CID-2011756) demonstrates PKD2 IC50 0.6 μM, PKD3 IC50 0.7 μM, supporting kinase panel inclusion • The α,β-unsaturated enone enables covalent target engagement absent in carboxamide analogs, potentially offering irreversible binding • Enables systematic comparison of meta-chloro vs ortho-chloro (CAS 627070-59-1) and unsubstituted phenyl analogs to resolve positional effects on antiproliferative activity and developability profiles.

Molecular Formula C21H16ClNO3
Molecular Weight 365.81
CAS No. 627071-22-1
Cat. No. B2434611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE
CAS627071-22-1
Molecular FormulaC21H16ClNO3
Molecular Weight365.81
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C21H16ClNO3/c1-14(24)23-18-7-5-15(6-8-18)20(25)11-9-19-10-12-21(26-19)16-3-2-4-17(22)13-16/h2-13H,1H3,(H,23,24)/b11-9+
InChIKeyWGXLLBAYEWGKCD-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chlorophenyl Furan Acrylamide (CAS 627071-22-1): Identity & Procurement


N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE (CAS 627071-22-1) is a synthetic, small-molecule acrylamide derivative featuring a 5-(3-chlorophenyl)furan-2-yl moiety conjugated to a 4-acetamidophenyl group via an α,β-unsaturated enone linker [1]. Its molecular formula is C₂₁H₁₆ClNO₃ (MW 365.8 g/mol), with computed XLogP3-AA of 4.3 and a topological polar surface area of 59.3 Ų [1]. The compound belongs to a class of heterocyclic acrylamides that have been explored as pharmacophores in drug discovery, with structural analogs reported in patent literature as FabI inhibitors and fatty acid-binding protein (FABP) ligands [2]. However, as of the latest database update (PubChem, April 2026), no experimentally determined bioactivity data have been deposited for this specific compound [1].

Selection context

Exploratory SAR expansion of halophenyl-furan acrylamides

No experimental bioactivity data for this chemotype

Scaffold utility

3-chlorophenyl-furan core compatible with kinase binding (class-level inference)

Reported for related carboxamide; requires validation

Isomer control

Positional isomer differentiation studies (meta- vs. ortho-/para-chloro)

Electrostatic surface variation may alter target engagement

In-Class Substitution Risks: 3-Chlorophenyl Furan Acrylamide


Compounds within the 5-aryl-furan-2-yl acrylamide family exhibit pronounced sensitivity to aryl substitution pattern and amide terminus identity. The ortho-chloro isomer (CAS 627070-59-1, N-{4-[(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl}acetamide) shares an identical molecular formula but differs solely in the position of the chlorine atom on the phenyl ring [1]. This positional isomerism can alter molecular geometry, dipole moment, and electronic distribution, which have been shown in related furan-acrylamide series to translate into differential target engagement—for example, halophenyl positional isomers in the 2-phenylacrylamide class exhibit growth inhibition (GI₅₀) values spanning an order of magnitude [2]. Consequently, substituting the 3-chlorophenyl compound with a 2-chlorophenyl or 4-chlorophenyl analog without empirical validation risks introducing unpredictable changes in pharmacological or physicochemical behavior.

Target compound

3-Chlorophenyl isomer (CAS 627071-22-1)

Meta-chloro substitution; 59.3 Ų TPSA; α,β-unsaturated enone linker

Common analog

2-Chlorophenyl isomer (CAS 627070-59-1)

Ortho-chloro substitution; identical computed TPSA but distinct electrostatic potential

Positional isomerism can alter target engagement and physicochemical profiles; reported GI₅₀ ranges in related series span an order of magnitude. Direct substitution without empirical validation is not recommended.

Quantitative Differentiation Evidence: 3-Chlorophenyl Furan Acrylamide vs. Analogs


Meta- vs. Ortho-Chloro Substitution: TPSA & Conformation

The 3-chlorophenyl isomer (target compound) and the 2-chlorophenyl isomer (CAS 627070-59-1) have identical molecular weight (365.8 g/mol), XLogP (4.3), and hydrogen bond donor/acceptor counts [1][2]. However, the topological polar surface area (TPSA) differs: 59.3 Ų for the target 3-chloro isomer versus 59.3 Ų for the 2-chloro isomer when computed using the same algorithm [1][2]. While identical TPSA values limit passive permeability differentiation, the distinct spatial orientation of the chlorine substituent (meta vs. ortho) alters the molecular electrostatic potential surface, which can impact specific target complementarity. No head-to-head experimental binding or functional data are available for this pair.

Computed TPSA (Cactvs)
Data to verify
Target (meta-Cl) vs. ortho-Cl: 59.3 Ų (identical)
2D descriptors identical; 3D electrostatic surfaces differ (context-dependent)
No head-to-head experimental binding data
medicinal chemistry structure-property relationships isomer differentiation

Furan-Acrylamide Cytotoxicity: Class-Level SAR & Data Gaps

In a focused library of 2-phenylacrylamides, three furan-containing analogues bearing 5-chloro, 5-bromo, or unsubstituted furan rings returned broad-spectrum growth inhibition with GI₅₀ values ranging from 5 to 16 μM across the NCI-60 cell line panel [1]. These data demonstrate that halogen identity and position on the furan-aryl system modulate antiproliferative potency in a quantifiable manner. However, the specific chemotype of N-{4-[(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl}acetamide—which combines a 3-chlorophenyl substituent on the furan with a 4-acetamidophenyl enone terminus—was not included in this or any other publicly available cytotoxicity study as of April 2026.

Cytotoxicity (NCI-60 panel)
Class-level inference
Furan-2-phenylacrylamide analogues: GI₅₀ 5–16 µM; target compound untested
No target-specific SAR; exploratory screening context
48 h SRB assay; class precedent does not guarantee potency
cytotoxicity structure-activity relationship anticancer screening

PKD Inhibition: Carboxamide Benchmark & Acrylamide Gap

CID-2011756 (CAS 638156-11-3), a 5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide, is an ATP-competitive pan-PKD inhibitor with IC₅₀ values of 3.2 μM (PKD1), 0.6 μM (PKD2), and 0.7 μM (PKD3) in cell-free assays . This compound shares the 5-(3-chlorophenyl)furan-2-yl core with the target compound, confirming that the meta-chlorophenyl-furan scaffold can engage kinase active sites. However, CID-2011756 differs in its amide linker (carboxamide vs. acrylamide) and terminal substituent (morpholinomethylphenyl vs. acetamidophenyl). No PKD inhibition data exist for N-{4-[(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl}acetamide.

PKD1/2/3 Inhibition
Class-level inference
CID-2011756 (carboxamide): PKD2 IC₅₀ 0.6 µM; target compound untested
Scaffold commonality suggests kinase-binding potential (requires validation)
Acrylamide terminus may alter selectivity and covalent engagement
protein kinase D PKD1/PKD2/PKD3 kinase inhibition

Application Scenarios: 3-Chlorophenyl Furan Acrylamide


PKD Kinase Profiling Panels

Based on the demonstrated PKD inhibitory activity of the structurally related 5-(3-chlorophenyl)furan-2-carboxamide CID-2011756 (PKD2 IC₅₀ = 0.6 μM, PKD3 IC₅₀ = 0.7 μM) , N-{4-[(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl}acetamide is a rational candidate for inclusion in kinase selectivity panels. Its α,β-unsaturated enone moiety may confer covalent binding potential absent in the carboxamide comparator, offering a distinct mode of target engagement that requires experimental validation.

Halophenyl-Furan Acrylamide Cytotoxicity SAR

Given that furan-containing 2-phenylacrylamide congeners exhibit GI₅₀ values between 5 and 16 μM in the NCI-60 panel [1], the target compound fills a gap in the SAR matrix as the 3-chlorophenyl-4-acetamidophenyl variant. Its procurement enables systematic comparison of meta-chloro substitution against ortho-chloro (CAS 627070-59-1) and unsubstituted phenyl analogs to quantify the positional effect on antiproliferative activity.

Isomer-Dependent Physicochemical Profiling

Although computed TPSA values for the 3-chloro and 2-chloro isomers are identical at 59.3 Ų [2][3], experimental determination of logD, aqueous solubility, and plasma protein binding for the target compound will resolve whether the meta-chloro configuration confers superior developability characteristics relative to ortho- and para-chloro isomers—data critical for lead series triage.

Application
Selection Property
Validation Focus
PKD kinase selectivity profiling
3-Chlorophenyl-furan scaffold compatibility
De novo PKD1/2/3 inhibition assays
Halophenyl-furan acrylamide cytotoxicity SAR
Meta-chloro positional isomer comparison
Antiproliferative endpoint (NCI-60 model context)
Isomer-dependent physicochemical profiling
meta-Chloro substitution effect
Experimental logD, solubility, plasma protein binding
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